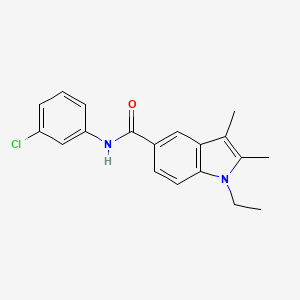
N-(4-bromo-2-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BrCP, and it is a white crystalline solid that is soluble in organic solvents.
科学研究应用
N-(4-bromo-2-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in various fields. One of the major research areas is cancer treatment. Studies have shown that BrCP inhibits the growth of cancer cells by targeting the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. BrCP has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Another area of research is the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BrCP has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the pathogenesis of these diseases. BrCP has also been shown to improve cognitive function in animal models of Alzheimer's disease.
作用机制
The mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea involves the inhibition of protein kinases such as CK2 and GSK-3β. These enzymes are involved in the regulation of various cellular processes such as cell growth, proliferation, and apoptosis. By inhibiting these enzymes, BrCP can disrupt the growth and survival of cancer cells and improve cognitive function in neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromo-2-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea has various biochemical and physiological effects. In cancer cells, BrCP inhibits the growth and survival of cells by inducing apoptosis and disrupting cell cycle progression. In neurodegenerative diseases, BrCP improves cognitive function by reducing the accumulation of toxic proteins such as β-amyloid and α-synuclein.
实验室实验的优点和局限性
One of the major advantages of N-(4-bromo-2-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea is its specificity towards protein kinases such as CK2 and GSK-3β. This specificity allows for targeted inhibition of these enzymes without affecting other cellular processes. However, one of the limitations of BrCP is its low solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for the research on N-(4-bromo-2-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea. One area of research is the development of more potent and selective inhibitors of CK2 and GSK-3β. Another area of research is the investigation of the potential applications of BrCP in other diseases such as diabetes and cardiovascular disease. Finally, the development of new formulations and delivery methods for BrCP can improve its solubility and bioavailability, making it more effective in experimental settings.
Conclusion:
In conclusion, N-(4-bromo-2-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(4-bromo-2-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea have been discussed in this paper. Further research on this compound can lead to the development of new treatments for cancer and neurodegenerative diseases.
合成方法
The synthesis of N-(4-bromo-2-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea involves the reaction between 4-bromo-2-chloroaniline and 3-methyl-2-pyridinecarboxylic acid. The reaction takes place in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization.
属性
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN3O/c1-8-3-2-6-16-12(8)18-13(19)17-11-5-4-9(14)7-10(11)15/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMGZLHWYCZSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-chlorophenyl)-3-(3-methylpyridin-2-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropoxyphenyl)acetamide](/img/structure/B5727161.png)

![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727171.png)


![1-benzyl-5-({[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5727190.png)
![2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5727194.png)

![N-[4-(dimethylamino)-1-naphthyl]-4-nitrobenzamide](/img/structure/B5727221.png)
![N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5727224.png)
![2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5727228.png)

